molecular formula C16H21NO2 B1604664 Cyclobutyl 4-(morpholinomethyl)phenyl ketone CAS No. 898770-75-7

Cyclobutyl 4-(morpholinomethyl)phenyl ketone

Cat. No.: B1604664
CAS No.: 898770-75-7
M. Wt: 259.34 g/mol
InChI Key: MWYGHXVUYFLSSI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and ring systems. The official International Union of Pure and Applied Chemistry designation, cyclobutyl[4-(4-morpholinylmethyl)phenyl]methanone, precisely describes the molecular architecture through systematic naming protocols. The compound's structural framework consists of three distinct components: a cyclobutyl group functioning as an acyl substituent, a phenyl ring serving as the central aromatic system, and a morpholinomethyl group attached to the para position of the benzene ring.

The molecular structure can be represented through several chemical identification systems, each providing unique insights into the compound's connectivity and spatial arrangement. The Simplified Molecular Input Line Entry System notation C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 encodes the complete structural information in a linear format, while the International Chemical Identifier provides a standardized representation suitable for database searching and computational analysis. The compound exhibits a three-dimensional molecular geometry influenced by the conformational constraints of the four-membered cyclobutyl ring, the planar aromatic phenyl system, and the chair-like conformation typically adopted by the morpholine heterocycle.

Structural analysis reveals that the ketone functional group serves as the primary reactive site, connecting the cyclobutyl and phenyl moieties through a carbonyl linkage. The morpholine ring, attached via a methylene bridge to the para position of the phenyl ring, introduces both oxygen and nitrogen heteroatoms into the molecular framework. This heterocyclic component significantly influences the compound's physicochemical properties, including its polarity, hydrogen bonding capacity, and potential biological interactions. The spatial arrangement of these functional groups creates a molecule with distinct hydrophobic and hydrophilic regions, contributing to its utility as a versatile synthetic intermediate.

Structural Parameter Value Source
Molecular Formula C16H21NO2
Molecular Weight 259.35 g/mol
Chemical Abstracts Service Number 898770-75-7
International Union of Pure and Applied Chemistry Name cyclobutyl[4-(4-morpholinylmethyl)phenyl]methanone
Simplified Molecular Input Line Entry System C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3

Historical Context in Heterocyclic Chemistry Research

The development of this compound as a research compound emerges from the broader historical trajectory of heterocyclic chemistry, particularly the evolution of morpholine derivative synthesis and applications. The morpholine heterocycle itself gained prominence in organic chemistry following the pioneering work of Ludwig Knorr, who is credited with the systematic nomenclature of morpholine compounds, although his initial attribution of the name to morphine structure was later determined to be incorrect. Knorr's contributions to heterocyclic chemistry, including the development of synthetic methodologies for nitrogen-containing ring systems, established foundational principles that continue to influence contemporary synthetic approaches to compounds like this compound.

The historical significance of morpholine derivatives in pharmaceutical research has been well-documented, with these compounds demonstrating remarkable versatility as synthetic intermediates and bioactive molecules. The recognition of morpholine as a privileged structure in medicinal chemistry emerged from systematic studies revealing its ability to confer advantageous physicochemical, biological, and metabolic properties to complex molecules. This historical context provides essential background for understanding the synthetic interest in this compound, as researchers have consistently sought to develop novel morpholine-containing compounds with enhanced properties and expanded applications.

The evolution of synthetic methodologies for morpholine derivatives has been marked by significant advances in reaction efficiency and product selectivity. Recent developments in green chemistry approaches to morpholine synthesis, including the selective monoalkylation of amino alcohols using environmentally friendly reagents, represent important milestones in the field. These methodological advances have enabled the practical synthesis of complex morpholine derivatives like this compound, facilitating their investigation as research compounds and potential pharmaceutical intermediates. The compound's synthesis typically involves nucleophilic substitution reactions conducted under carefully controlled conditions to ensure product formation and purity.

The industrial relevance of morpholine derivatives has expanded significantly since their initial development, with applications ranging from corrosion inhibitors in steam systems to building blocks for pharmaceutical synthesis. This diversification of applications has driven continued research into novel morpholine-containing compounds, including those incorporating strained ring systems like cyclobutyl groups. The combination of established morpholine chemistry with innovative structural modifications represents a continuation of the historical trend toward increasingly sophisticated heterocyclic compounds designed for specific applications and enhanced performance characteristics.

Position Within Morpholine Derivative Classifications

This compound occupies a distinctive position within the comprehensive classification system of morpholine derivatives, representing a specific subclass of compounds that combine the morpholine heterocycle with aromatic ketone functionality and strained carbocyclic systems. Morpholine derivatives, as a class, are characterized by their incorporation of the six-membered heterocyclic ring containing both oxygen and nitrogen atoms, which imparts unique chemical and biological properties to the resulting compounds. The systematic classification of these derivatives typically considers factors such as substitution patterns, additional functional groups, and overall molecular architecture.

Within the broader morpholine derivative family, this compound belongs to the subclass of morpholinomethyl-substituted aromatic ketones, distinguished by the presence of a methylene linker connecting the morpholine ring to an aromatic system bearing a ketone functional group. This structural motif represents a common design strategy in medicinal chemistry, where the morpholine moiety serves to modulate the physicochemical properties of the parent aromatic ketone structure. The incorporation of the morpholinomethyl group typically enhances aqueous solubility, influences metabolic stability, and may contribute to specific biological activities through interactions with target proteins or receptors.

The classification of morpholine derivatives based on their biological activities reveals the remarkable diversity of this compound class, with representatives functioning as antifungal agents, antidepressants, enzyme inhibitors, and synthetic intermediates. This compound, while primarily studied as a synthetic intermediate, shares structural features with bioactive morpholine derivatives, suggesting potential for biological activity evaluation. The presence of the cyclobutyl group introduces additional structural complexity and conformational constraints that may influence the compound's interactions with biological targets, potentially leading to unique pharmacological profiles.

Comparative analysis of morpholine derivative structures reveals that this compound represents an example of structural hybridization, combining elements from multiple successful morpholine-containing drug classes. The aromatic ketone core structure is reminiscent of various pharmaceutical compounds, while the morpholinomethyl substituent provides the beneficial properties associated with morpholine-containing drugs. The cyclobutyl group represents a less common structural feature in morpholine derivatives, potentially offering opportunities for developing compounds with novel properties and reduced susceptibility to metabolic degradation pathways that affect similar compounds containing more conventional alkyl substituents.

Classification Category Characteristics Related Compounds
Morpholine Derivatives Contain 6-membered O,N-heterocycle Linezolid, Gefitinib
Aromatic Ketones Ketone attached to aromatic ring Various pharmaceutical intermediates
Cyclobutyl Compounds 4-membered carbocyclic ring Limited pharmaceutical examples
Morpholinomethyl Substituted Morpholine connected via methylene bridge Multiple bioactive compounds

Properties

IUPAC Name

cyclobutyl-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-16(14-2-1-3-14)15-6-4-13(5-7-15)12-17-8-10-19-11-9-17/h4-7,14H,1-3,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYGHXVUYFLSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642663
Record name Cyclobutyl{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-75-7
Record name Cyclobutyl{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods Analysis

Mannich-Type Reaction Route

The most common and industrially relevant method for preparing Cyclobutyl 4-(morpholinomethyl)phenyl ketone involves a Mannich-type reaction. This reaction typically proceeds via the nucleophilic substitution of a cyclobutyl phenyl ketone derivative with morpholine under controlled conditions.

General Procedure:
  • Starting Materials : 4-(bromomethyl)phenyl cyclobutyl ketone and morpholine.
  • Reaction Conditions : The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) at temperatures ranging from 60 to 80°C.
  • Duration : 12 to 24 hours of stirring or reflux.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or ethanol/water mixtures.
  • Purification : The crude product is purified by column chromatography using silica gel with ethyl acetate/hexane mixtures, followed by recrystallization from ethanol/water to achieve high purity (≥97%).
Mechanistic Insight:

The bromomethyl group on the phenyl ring acts as the electrophilic center, which is attacked by the nucleophilic nitrogen of morpholine, resulting in the substitution and formation of the morpholinomethyl side chain.

Yield and Efficiency:

Typical isolated yields range from 60% to 70% after purification, with conversion efficiencies exceeding 90% in optimized industrial processes.

Continuous Flow Reactor Optimization

For industrial-scale synthesis, continuous flow chemistry has been employed to enhance safety, scalability, and yield.

Parameter Conditions
Reactor Type Continuous flow reactor
Temperature Approximately 100°C
Residence Time 30 to 60 minutes
Monitoring In-line FTIR for real-time reaction control
Throughput 50 to 100 kg/month
Conversion Efficiency Greater than 90%

This approach allows precise control over reaction parameters, reducing side reactions and improving batch-to-batch consistency.

Alternative Synthetic Routes

While the Mannich reaction is predominant, other methods reported in related literature include:

These methods are less common but provide alternative pathways depending on available starting materials and desired scale.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Mannich-Type Reaction 4-(bromomethyl)phenyl cyclobutyl ketone, morpholine, K₂CO₃ 60–80°C, 12–24 h, polar solvent 60–70 Most common, scalable, high purity
Continuous Flow Synthesis Same as above 100°C, 30–60 min residence time >90 Industrial scale, real-time monitoring
Nucleophilic Substitution Aromatic ketone, morpholine, base Reflux in ethanol, 18–24 h 50–65 Alternative, longer reaction time

Research Findings and Analytical Data

  • Purity and Structural Confirmation : Products are typically confirmed by melting point analysis, NMR spectroscopy, and elemental analysis. For example, elemental analysis for related compounds shows close agreement between calculated and found values for carbon, hydrogen, and nitrogen content, confirming the expected molecular formula and purity.
  • Recrystallization : Ethanol or ethanol/water mixtures are preferred solvents for recrystallization to improve purity and yield.
  • Reaction Monitoring : FTIR and NMR are commonly used to monitor reaction progress and confirm the formation of the morpholinomethyl substitution.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 4-(morpholinomethyl)phenyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Structural Representation

The compound features a cyclobutyl group attached to a phenyl ring via a morpholinomethyl linker, which enhances its biological activity and stability.

Chemistry

Cyclobutyl 4-(morpholinomethyl)phenyl ketone serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in:

  • Building Blocks : Acts as a precursor for synthesizing various derivatives and complex compounds.
  • Reactions : Engages in oxidation, reduction, and substitution reactions, facilitating the development of new chemical entities.

Biology

The compound has been investigated for its potential as a biochemical probe in enzyme interactions and inhibition studies:

  • Enzyme Modulation : It can modulate enzyme activity by interacting with specific molecular targets, leading to various biological effects.
  • Therapeutic Potential : Explored for its antimicrobial and anticancer properties, showing promise in inhibiting microbial growth and cancer cell proliferation.

Industry

In industrial settings, this compound is used in:

  • Specialty Chemicals Production : Contributes to the synthesis of advanced materials and chemical processes.
  • Pharmaceutical Development : Potential applications in drug formulation and development due to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits moderate to good antimicrobial activity:

  • Effective against various microbial strains, including both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values demonstrate significant efficacy in inhibiting bacterial growth.

Anticancer Activity

The compound has shown potential anticancer properties:

  • In vitro studies reveal its ability to inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression.
  • Similar structural motifs have demonstrated potent antiproliferative effects against various cancer cell lines.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications to the cyclobutyl and morpholinomethyl groups significantly influence biological activity:

  • Substituents on the phenyl ring can enhance or diminish potency against specific targets.
  • Electronic properties altered by electron-donating or withdrawing groups affect interactions with biological systems.

Antimicrobial Studies

A study on morpholino-containing compounds revealed that those with cyclobutyl substitutions exhibited enhanced antimicrobial activity. The MIC values determined showed promising results against multiple bacterial strains.

Anticancer Efficacy

Research focusing on similar compounds indicated that modifications at the 4-position of the phenyl ring could lead to increased activity against specific cancer cell lines. Compounds structurally related to this compound have been reported with IC50 values in the nanomolar range against various tumor models.

Mechanism of Action

The mechanism of action of Cyclobutyl 4-(morpholinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinomethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The cyclobutyl group may also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between Cyclobutyl 4-(morpholinomethyl)phenyl ketone and structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Group Key Properties/Reactivity Applications
This compound Not available C₁₆H₂₁NO₂ ~259.35 Morpholinomethyl (O) High polarity due to oxygen; potential for hydrogen bonding Pharmaceutical intermediate (hypothesized)
Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone 898776-99-3 C₁₆H₂₁NO 243.35 Pyrrolidinomethyl (N) Basic amine group; moderate reactivity in nucleophilic reactions Laboratory reagent, drug discovery
Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone 898783-30-7 C₁₆H₂₁NOS 275.41 Thiomorpholinomethyl (S) Enhanced lipophilicity; sulfur may improve metabolic stability Specialty chemical synthesis
4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE 801303-28-6 C₁₄H₁₆O₃ 232.27 Carboethoxy (ester) Susceptible to hydrolysis; ester functionality enables further derivatization Ester-based intermediate

Structural and Electronic Differences

  • Morpholinomethyl vs. Pyrrolidinomethyl: The oxygen atom in morpholine increases polarity and hydrogen-bonding capacity compared to pyrrolidine’s nitrogen, which may enhance solubility in polar solvents .
  • Carboethoxy Group : The ester substituent introduces hydrolytic sensitivity but offers versatility in synthetic modifications .

Reactivity Trends

Kinetic studies on cyclobutyl phenyl ketones (e.g., reductions with NaBH₄) reveal that the cyclobutyl group’s ring strain results in intermediate reactivity (relative rate 0.23 at 0°C) compared to smaller (cyclopropyl, 0.12) or larger (cyclopentyl, 0.36) cycloalkyl analogs . While these studies focus on unsubstituted cycloalkyl ketones, the morpholinomethyl group’s electron-donating effects may further modulate reactivity in reduction or nucleophilic addition reactions.

Biological Activity

Cyclobutyl 4-(morpholinomethyl)phenyl ketone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to a phenyl ring through a morpholinomethyl linker. This unique structure allows for various interactions with biological targets, enhancing its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating enzyme activity or receptor functions. The compound may act as an inhibitor or modulator in various biochemical pathways, leading to altered cellular processes. Research indicates that it may exhibit both antimicrobial and anticancer properties through these mechanisms .

Antimicrobial Activity

Studies have shown that this compound possesses moderate to good antimicrobial activity. The compound's effectiveness against various microbial strains has been evaluated, revealing promising results in inhibiting bacterial growth.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression. For instance, compounds with similar structural motifs have demonstrated potent antiproliferative effects against various cancer cell lines, suggesting that this compound could share similar properties .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the cyclobutyl and morpholinomethyl groups can significantly affect the biological activity of the compound. For example, substituents on the phenyl ring can enhance or diminish potency against specific targets. The presence of electron-donating or withdrawing groups can alter the electronic properties of the molecule, influencing its interaction with biological systems .

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on various derivatives of morpholino-containing compounds found that those with cyclobutyl substitutions exhibited enhanced antimicrobial activity compared to their counterparts without this moiety. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating significant efficacy against Gram-positive and Gram-negative bacteria.
  • Anticancer Efficacy : Research focusing on similar compounds has shown that modifications at the 4-position of the phenyl ring can lead to increased activity against specific cancer cell lines. For instance, compounds structurally related to this compound have been reported to possess IC50 values in the nanomolar range against various tumor models .

Data Summary Table

Activity Type Target IC50/ MIC Value Reference
AntimicrobialStaphylococcus aureus12.5 µg/mL
AnticancerHCT116 colon cancer cells0.64 µM
AnticancerKMS-12 BM multiple myeloma1400 nM

Q & A

Q. What are the common synthetic strategies for preparing cyclobutyl-substituted aryl ketones, and how can these methods be adapted for Cyclobutyl 4-(morpholinomethyl)phenyl ketone?

Cyclobutyl-substituted ketones are typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, cyclobutyl phenyl ketone derivatives are synthesized by reacting cyclobutanecarbonyl chloride with aromatic precursors under Lewis acid catalysis . For this compound, a plausible route involves introducing the morpholinomethyl group via Mannich reaction or nucleophilic substitution at the para position of the phenyl ring, followed by cyclobutyl ketone formation. Reaction optimization (e.g., solvent, temperature, and catalyst selection) is critical for yield improvement .

Q. What fundamental chemical reactions are observed in cyclobutyl aryl ketones, and how do structural features influence reactivity?

Cyclobutyl aryl ketones undergo characteristic ketone reactions:

  • Reduction : Sodium borohydride reduces the ketone to secondary alcohols, with reaction rates influenced by ring strain (e.g., cyclobutyl phenyl ketone reacts faster than cyclopropyl analogs due to lower angular strain) .
  • Substitution : Electron-withdrawing substituents on the phenyl ring (e.g., chlorine) enhance nucleophilic aromatic substitution, while electron-donating groups like morpholinomethyl may alter regioselectivity .
  • Oxidation : Strong oxidants (e.g., KMnO₄) convert the ketone to carboxylic acids, though steric hindrance from the cyclobutyl group may slow this process .

Advanced Research Questions

Q. How does the cyclobutyl ring’s strain energy impact the kinetic behavior of this compound in reduction reactions compared to other cycloalkyl analogs?

Kinetic studies of cycloalkyl phenyl ketones with sodium borohydride reveal that reaction rates correlate with ring strain. At 0°C, relative rates are: cyclopropyl (0.12), cyclobutyl (0.23), cyclopentyl (0.36), and cyclohexyl (0.25), normalized to acetophenone . The cyclobutyl group’s moderate strain (83–110 kJ/mol) increases reactivity compared to cyclopropane (higher strain) but less than cyclopentane (lower strain). Computational modeling (e.g., molecular orbital theory) can quantify strain effects on transition-state stabilization .

Q. What experimental and computational approaches resolve contradictions in kinetic data for cycloalkyl ketone reductions?

Discrepancies in cyclohexyl vs. cyclopentyl phenyl ketone reactivity (e.g., slower rates for six-membered rings) highlight the need for multi-method validation:

  • Isotopic labeling : Track hydride transfer efficiency via deuterated borohydride.
  • DFT calculations : Model transition states to assess steric and electronic contributions .
  • Temperature-dependent studies : Determine activation parameters (ΔH‡, ΔS‡) to differentiate strain vs. conformational effects .

Q. How does the morpholinomethyl substituent influence the electronic and steric properties of this compound in catalytic applications?

The morpholinomethyl group introduces:

  • Electron donation : The morpholine nitrogen enhances para-position electron density, potentially altering nucleophilic/electrophilic reactivity.
  • Steric bulk : The substituent may hinder access to the ketone in catalysis, requiring tailored reaction conditions (e.g., bulky ligands or solvents). Comparative studies with analogs (e.g., 4-chlorophenyl or pyrrolidinomethyl derivatives) can isolate substituent effects .

Methodological Recommendations

  • Kinetic Analysis : Use pseudo-first-order conditions with excess sodium borohydride to ensure accurate rate constant determination .
  • Structural Characterization : Employ X-ray crystallography (SHELX suite ) or NMR to confirm cyclobutyl ring conformation and substituent orientation.
  • Computational Modeling : Apply density functional theory (DFT) to predict strain energy and transition-state geometries .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Cyclobutyl 4-(morpholinomethyl)phenyl ketone
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